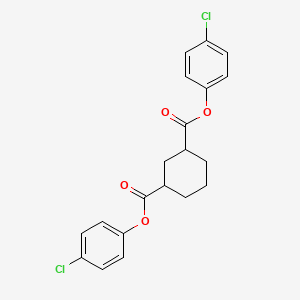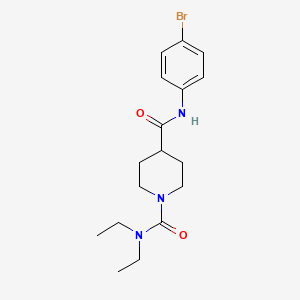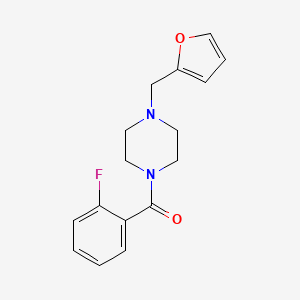
bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate, also known as KTH-13, is an organic compound with potential applications in scientific research. This compound is a member of the family of cyclohexane carboxylates, which have been studied for their biological and pharmacological properties. KTH-13 has been shown to have promising effects in various research fields, including cancer treatment, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. This activation leads to the inhibition of mTOR signaling, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce oxidative stress, improve glucose metabolism, and enhance insulin sensitivity. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and high yields and purity can be achieved. Furthermore, this compound has been shown to have potent and specific effects in various research fields, making it a valuable tool for studying biological and pharmacological processes.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in humans, and its safety and toxicity profiles are not well understood. Furthermore, the mechanism of action of this compound is not fully elucidated, which may limit its potential applications in certain research fields.
Direcciones Futuras
Despite the limitations, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has shown promising effects in various research fields, and there are several future directions for its study. One potential area of interest is the development of this compound analogs with improved potency and specificity. Furthermore, the safety and toxicity profiles of this compound need to be further investigated to determine its potential as a therapeutic agent. Finally, the mechanism of action of this compound needs to be fully elucidated to better understand its potential applications in various research fields.
Métodos De Síntesis
The synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate involves the reaction of 4-chlorobenzoic acid with cyclohexanone, followed by esterification with methanol. The resulting product is then treated with thionyl chloride and 4-chlorophenol to yield the final compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer treatment. Studies have shown that this compound has potent anti-cancer effects, particularly against breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to cancer, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSNOLDPWBKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)
![1-(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B5917569.png)
![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)